molecular formula C8H7BrO3 B1598110 3-Bromomandelic acid CAS No. 49839-81-8

3-Bromomandelic acid

Cat. No.: B1598110
CAS No.: 49839-81-8
M. Wt: 231.04 g/mol
InChI Key: CBEMVOYIUQADIA-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Bromomandelic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research explores its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

3-Bromomandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, the affected area should be washed with plenty of water .

Mechanism of Action

Target of Action

It is known that brominated carboxylic acid compounds like 3-bromomandelic acid are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential role in proteomics research , it may influence protein synthesis or degradation pathways

Result of Action

Given its potential role in proteomics research , it may influence protein function or expression levels in cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromomandelic acid can be synthesized through several methods. One common approach involves the bromination of mandelic acid using bromine or N-bromosuccinimide (NBS) under aqueous conditions. The reaction typically proceeds at room temperature, and the presence of a Lewis base can enhance the electrophilic character of bromine, facilitating the bromination process .

Industrial Production Methods: Industrial production of this compound often involves the bromination of p-bromoacetophenone followed by alkaline hydrolysis. The process begins with the bromination of p-bromoacetophenone in glacial acetic acid, followed by the addition of bromine. The resulting product undergoes alkaline hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-bromobenzoic acid.

    Reduction: Formation of 3-bromo-2-hydroxyethylbenzene.

    Substitution: Formation of various substituted mandelic acids depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Bromomandelic acid
  • 4-Bromomandelic acid
  • 2-Chloromandelic acid
  • 4-Chloromandelic acid

Comparison: 3-Bromomandelic acid is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and properties. Compared to its isomers (2-bromomandelic acid and 4-bromomandelic acid), the position of the bromine atom in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications .

Properties

IUPAC Name

2-(3-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEMVOYIUQADIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373704
Record name 3-Bromomandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49839-81-8
Record name 3-Bromomandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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